molecular formula C22H19N3O6 B589493 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 CAS No. 1330180-09-0

4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4

Numéro de catalogue: B589493
Numéro CAS: 1330180-09-0
Poids moléculaire: 425.433
Clé InChI: KUQNYAUTIWQAKY-UHGWFWFDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is a complex organic compound that is primarily used as an impurity reference material in pharmaceutical research. It is a derivative of Rivaroxaban, an anticoagulant medication used to prevent and treat blood clots. The compound is characterized by its unique molecular structure, which includes a phthalimide group, an oxazolidinone ring, and a morpholinone moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazolidinone Ring: This is usually achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phthalimide Group: This step involves the reaction of the oxazolidinone intermediate with phthalic anhydride in the presence of a suitable catalyst.

    Attachment of the Morpholinone Moiety: The final step involves the coupling of the phthalimide-oxazolidinone intermediate with a morpholine derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

    Biology: Employed in biological studies to investigate the metabolic pathways and biological effects of related compounds.

    Medicine: Utilized in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of anticoagulant drugs.

    Industry: Applied in the quality control of pharmaceutical products to detect and quantify impurities.

Mécanisme D'action

The mechanism of action of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is closely related to its parent compound, Rivaroxaban. It acts by inhibiting Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Rivaroxaban: The parent compound, used as an anticoagulant.

    Apixaban: Another Factor Xa inhibitor with a similar mechanism of action.

    Edoxaban: A direct Factor Xa inhibitor used to prevent and treat blood clots.

Uniqueness

4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 is unique due to its deuterium labeling (d4), which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in complex biological matrices.

Propriétés

Numéro CAS

1330180-09-0

Formule moléculaire

C22H19N3O6

Poids moléculaire

425.433

Nom IUPAC

2-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D

Clé InChI

KUQNYAUTIWQAKY-UHGWFWFDSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O

Synonymes

2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione-d4; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.